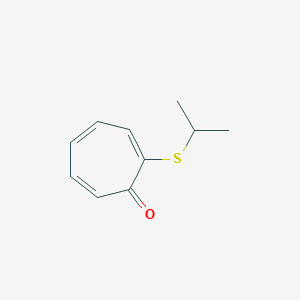
2-(Propan-2-ylsulfanyl)cyclohepta-2,4,6-trien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-ylsulfanyl)cyclohepta-2,4,6-trien-1-one is an organic compound with the molecular formula C10H12OS. It is a derivative of cyclohepta-2,4,6-trien-1-one, commonly known as tropone, which is a non-benzenoid aromatic compound. The presence of the propan-2-ylsulfanyl group adds unique chemical properties to this compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-ylsulfanyl)cyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the reaction of cyclohepta-2,4,6-trien-1-one with propan-2-ylthiol under acidic conditions. The reaction typically proceeds via nucleophilic addition of the thiol to the carbonyl group, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propan-2-ylsulfanyl)cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propan-2-ylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-(Propan-2-ylsulfanyl)cyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Propan-2-ylsulfanyl)cyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets through its reactive functional groups. The carbonyl group can form hydrogen bonds and participate in nucleophilic addition reactions, while the propan-2-ylsulfanyl group can undergo oxidation and substitution reactions. These interactions can modulate biological pathways and enzyme activities, making the compound useful in various research applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohepta-2,4,6-trien-1-one (Tropone): The parent compound without the propan-2-ylsulfanyl group.
Tropolone: A hydroxyl derivative of tropone with additional biological activity.
2,2′-(1,2-Phenylenebis(azanediyl))bis(cyclohepta-2,4,6-trien-1-one) (Tralen): A related compound used in polymerization reactions.
Uniqueness
2-(Propan-2-ylsulfanyl)cyclohepta-2,4,6-trien-1-one is unique due to the presence of the propan-2-ylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in various fields, including organic synthesis, medicinal chemistry, and materials science.
Propriétés
Formule moléculaire |
C10H12OS |
|---|---|
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
2-propan-2-ylsulfanylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H12OS/c1-8(2)12-10-7-5-3-4-6-9(10)11/h3-8H,1-2H3 |
Clé InChI |
CQBPQSYRFPIXKB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC1=CC=CC=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


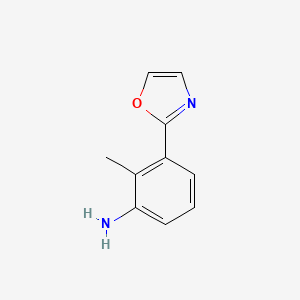
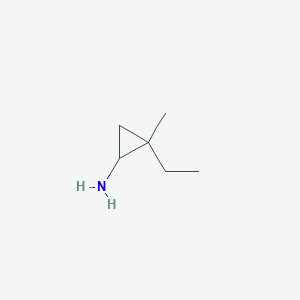
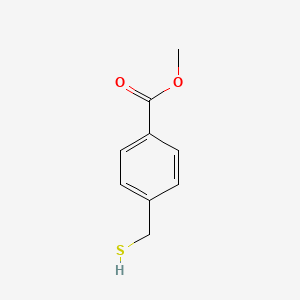
![3-[(4-Methoxyphenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13235721.png)
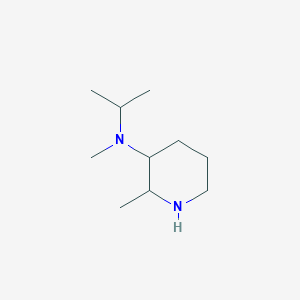

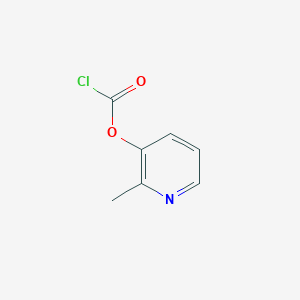
![2-Phenyl-octahydrofuro[3,2-b]pyridine](/img/structure/B13235734.png)
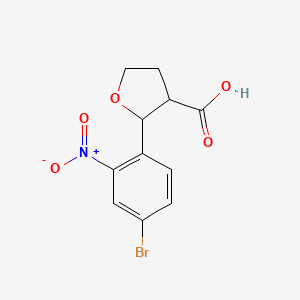
![N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13235751.png)
![2-[(2,5-Dimethylphenyl)sulfanyl]propanal](/img/structure/B13235752.png)

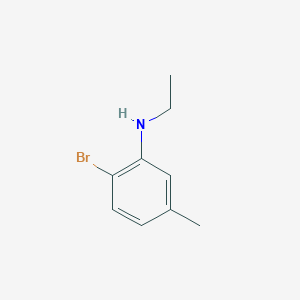
![1-Ethyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B13235772.png)
